molecular formula C12H18ClNO2 B6179653 3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride CAS No. 2613384-92-0

3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride

Cat. No.: B6179653
CAS No.: 2613384-92-0
M. Wt: 243.7
InChI Key:
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Description

3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an amino group, a methyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutan-2-amine and benzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acid compounds.

Scientific Research Applications

3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoic acid moiety can participate in various biochemical reactions, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-amino-2-methylbutyl)benzoic acid hydrochloride
  • 4-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride
  • 3-(1-amino-3-methylbutan-2-yl)benzoic acid

Uniqueness

3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a benzoic acid moiety makes it a versatile compound with a wide range of applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride involves the reaction of 3-methyl-2-butanone with nitrous acid to form 3-methyl-2-butanone oxime, which is then reduced with sodium borohydride to form 3-amino-2-methylbutan-1-ol. This intermediate is then reacted with phthalic anhydride to form 3-(1-amino-3-methylbutan-2-yl)phthalic acid, which is then hydrolyzed with hydrochloric acid to form 3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride.", "Starting Materials": [ "3-methyl-2-butanone", "nitrous acid", "sodium borohydride", "phthalic anhydride", "hydrochloric acid" ], "Reaction": [ "3-methyl-2-butanone + nitrous acid → 3-methyl-2-butanone oxime", "3-methyl-2-butanone oxime + sodium borohydride → 3-amino-2-methylbutan-1-ol", "3-amino-2-methylbutan-1-ol + phthalic anhydride → 3-(1-amino-3-methylbutan-2-yl)phthalic acid", "3-(1-amino-3-methylbutan-2-yl)phthalic acid + hydrochloric acid → 3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride" ] }

CAS No.

2613384-92-0

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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